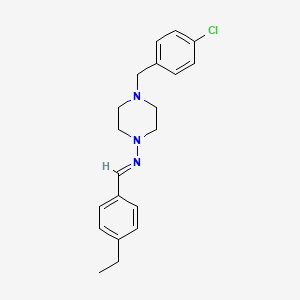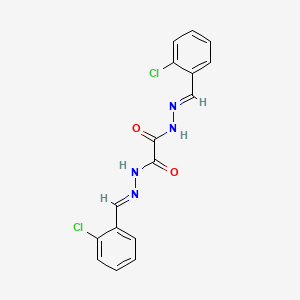![molecular formula C16H17N3O B5536251 4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Nicotinonitrile derivatives, similar to the compound of interest, are synthesized through various chemical routes, often involving the condensation of aldehydes, ketones, or cyanides. For instance, the synthesis of related compounds has involved reactions with halo compounds or via Schiff bases reduction route, indicating the versatility of synthetic approaches for this class of compounds (J. V. Guna et al., 2015) (P. A. Ajibade & F. P. Andrew, 2021).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives often exhibits significant features like non-planarity and the presence of various functional groups that influence their chemical behavior and potential applications. For example, studies have shown that similar compounds have almost identical bond lengths and molecular conformations but can adopt different crystal structures (J. Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinonitrile derivatives participate in various chemical reactions, including nucleophilic displacement reactions and reactions with organo cuprates, leading to the formation of nicotinic acid and nicotinamide derivatives. These reactions highlight the chemical versatility and potential for functionalization of these compounds (A. Abdel-Aziz, 2007).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solvatochromic effects and crystal structures, are influenced by their molecular conformations and interactions. Studies have detailed the crystal structure, DFT, and photophysical studies, indicating these compounds' potential as materials for blue light-emitting applications (T. N. Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of nicotinonitrile derivatives, including their reactivity and interaction with other molecules, are crucial for their applications in material science and organic chemistry. For instance, their role as corrosion inhibitors for carbon steel in acidic solutions and their application in the synthesis of pyrazoles underline their importance in various chemical domains (A. Fouda et al., 2019) (A. Moosavi‐Zare et al., 2013).
科学的研究の応用
Antimicrobial Activities
Research has explored the synthesis of nicotinonitrile derivatives and their potential in antimicrobial applications. One study focused on the synthesis of 2-Methoxy and 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile derivatives, which were evaluated for their antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungi. These compounds show promise in antimicrobial treatments due to their selective toxicity against microbial cells (J. V. Guna et al., 2015).
Corrosion Inhibition
Nicotinonitrile derivatives have been investigated for their corrosion inhibition properties. Studies on pyridine derivatives, including 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, have demonstrated significant inhibitory effects on steel corrosion in acidic environments. These compounds are considered effective corrosion inhibitors due to their ability to form a protective layer on the metal surface, as evidenced by various electrochemical and surface analysis techniques (K. R. Ansari et al., 2015).
Molecular Structure and Properties
The crystal structure and molecular properties of nicotinonitrile derivatives have been subjects of interest in several studies. Investigations into molecules such as 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile have provided insights into their non-planar molecular structures, intramolecular interactions, and potential applications in materials science. These studies often employ X-ray crystallography, spectroscopic techniques, and computational methods to elucidate the compounds' structural features and their implications for functionality (S. Chantrapromma et al., 2009).
特性
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(4-methylanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-4-6-14(7-5-11)19-16-15(9-17)13(10-20-3)8-12(2)18-16/h4-8H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPCMMFPBDMYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=C2C#N)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-6-methyl-2-(4-toluidino)-3-pyridyl cyanide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)
![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)